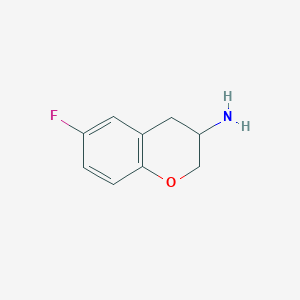

6-Fluorochroman-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Fluorochroman-3-amine is a chemical compound that belongs to the class of fluorinated chromans. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The addition of a fluorine atom at the 6th position and an amine group at the 3rd position makes this compound a unique and interesting compound for various scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorochroman-3-amine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 6-fluorochroman, which can be obtained through the cyclization of appropriate precursors.

Amination: The introduction of the amine group at the 3rd position can be achieved through nucleophilic substitution reactions. One common method involves the reaction of 6-fluorochroman with ammonia or an amine under suitable conditions to form the desired amine derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Análisis De Reacciones Químicas

Types of Reactions: 6-Fluorochroman-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the chroman ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted chroman derivatives.

Aplicaciones Científicas De Investigación

Chemistry

6-Fluorochroman-3-amine serves as a versatile building block in organic synthesis. It can be used to create more complex molecules, including:

- Heterocyclic compounds : Its derivatives are often synthesized to explore new chemical properties and reactivities.

- Pharmacologically active compounds : It has been integrated into various drug discovery projects due to its potential biological activities.

Biology

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, it has been tested against Staphylococcus aureus and Escherichia coli with promising results .

- Anticancer Properties : Preliminary investigations highlight its potential as an anticancer agent. In vitro studies on breast cancer cell lines (MCF-7) demonstrated an IC50 value of approximately 1.30 µM, indicating potent antiproliferative effects. The mechanism involves inducing apoptosis and cell cycle arrest, which are critical for cancer treatment.

Medicine

The compound is being studied for its therapeutic potential across various diseases:

- Neurological Disorders : Its structural similarity to known sodium channel blockers suggests potential applications in treating conditions like epilepsy .

- Cardiovascular Diseases : Given its relation to other pharmacologically active chroman derivatives, there is ongoing research into its efficacy in managing hypertension and related cardiovascular conditions .

Case Study 1: Antimicrobial Activity

In a recent study assessing the antimicrobial efficacy of this compound derivatives, several compounds were tested against common pathogens:

- Results : Compounds exhibited varying degrees of inhibition against Staphylococcus aureus (MIC values ranging from 12.5 µg/mL to 25 µg/mL) and Escherichia coli (MIC values around 25 µg/mL)【4】.

Case Study 2: Anticancer Activity

A focused investigation on breast cancer cells revealed:

- IC50 Values : The compound showed an IC50 value significantly lower than standard treatments (e.g., SAHA), suggesting superior efficacy【6】.

- Mechanism Insights : The compound was found to induce DNA damage and inhibit cyclin-dependent kinase activity, crucial for cell cycle regulation【6】.

Mecanismo De Acción

The mechanism of action of 6-Fluorochroman-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Chroman-4-one: A related compound with a similar bicyclic structure but lacking the fluorine and amine groups.

6-Fluorochroman: Similar to 6-Fluorochroman-3-amine but without the amine group.

3-Aminochroman: Similar to this compound but without the fluorine atom.

Uniqueness: this compound is unique due to the presence of both the fluorine atom and the amine group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Actividad Biológica

6-Fluorochroman-3-amine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the chroman class of compounds, characterized by a fused benzene and tetrahydrofuran ring system. The presence of a fluorine atom at the 6-position significantly influences its biological properties, including lipophilicity and interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various substituted chroman derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against cancer cell lines, such as K562 cells. The mechanism of action appears to involve the induction of apoptosis and modulation of cell cycle progression.

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 14 | Induction of apoptosis |

| HEK-293 | >50 | Low cytotoxicity |

In a study, treatment with varying concentrations of this compound led to increased apoptosis rates in K562 cells, with significant changes in the expression levels of apoptosis-related proteins such as Bcl-2 and Bax .

Antibacterial Activity

Another important aspect of this compound is its antibacterial properties. Research has shown that certain derivatives exhibit promising antibacterial activity against specific strains such as Salmonella typhimurium, although they were less effective against Staphylococcus aureus.

Table 2: Antibacterial Activity of 6-Fluorochroman Derivatives

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| 2-(6-Fluorochroman-2-yl) | Salmonella typhimurium | Promising |

| 2-(6-Fluorochroman-2-yl) | Staphylococcus aureus | Poor |

The structure-activity relationship (SAR) analysis indicates that modifications at various positions on the chroman ring can enhance or diminish antibacterial efficacy .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Proteins : The compound has been shown to inhibit proteins involved in critical pathways such as apoptosis and cell proliferation.

- Modulation of Lipophilicity : The introduction of fluorine enhances the compound's ability to penetrate cellular membranes, improving its bioavailability and interaction with targets.

- Apoptosis Induction : Evidence suggests that this compound promotes apoptosis through the activation of pro-apoptotic signals and suppression of anti-apoptotic factors.

Case Studies

A notable case study involved the synthesis and testing of various derivatives based on the chroman scaffold. These studies employed both in vitro and in silico methods to evaluate the compounds' biological activities, leading to the identification of several promising candidates for further development in cancer therapy and antibacterial applications .

Propiedades

IUPAC Name |

6-fluoro-3,4-dihydro-2H-chromen-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3,8H,4-5,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETPIFPZROEKBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.